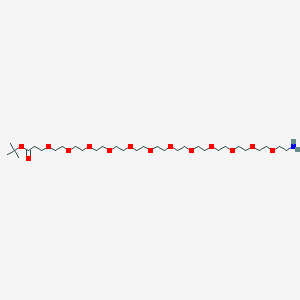

Amino-PEG12-t-Butyl ester

概要

説明

Amino-PEG12-t-Butyl ester is a polyethylene glycol (PEG) derivative containing an amino group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

作用機序

Target of Action

Amino-PEG12-t-Butyl Ester is primarily used in bioconjugation and organic synthesis . The compound contains two important functional groups: an amino group (NH2) and a t-butyl protected carboxyl group (Boc) . These groups are reactive and can interact with various targets.

Mode of Action

The amino group in this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to form bonds with other molecules, facilitating its use in bioconjugation.

Pharmacokinetics

As a peg derivative, it is known to have increased solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of Amino-PEG12-t-Butyl ester typically involves the reaction of a PEG derivative with an amino group and a t-butyl protected carboxyl group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as a catalyst, with boron trifluoride diethyl etherate as an additional reagent. This method affords t-butyl esters in good yields and tolerates a variety of amino acid side chains and substituents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

化学反応の分析

Types of Reactions

Amino-PEG12-t-Butyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

Substitution: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls to form amides, esters, and imines

Deprotection: The t-butyl group can be removed under acidic conditions to expose the carboxyl group.

Common Reagents and Conditions

Acidic Hydrolysis: Hydrochloric acid or trifluoroacetic acid is commonly used to deprotect the t-butyl ester group.

Substitution Reactions: Reagents such as N-hydroxysuccinimide esters, carboxylic acids, and aldehydes are used in the presence of catalysts like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

Major Products Formed

Hydrolysis: Carboxylic acids and alcohols.

Substitution: Amides, esters, and imines.

Deprotection: Free carboxylic acids

科学的研究の応用

Bioconjugation

Amino-PEG12-t-butyl ester is primarily used in bioconjugation processes due to its reactive amino group. This functionality enables the attachment of the compound to proteins, peptides, and nucleic acids. The PEG spacer enhances solubility and reduces immunogenicity, making it ideal for therapeutic applications.

Case Study: Antibody-Drug Conjugates

In the development of antibody-drug conjugates (ADCs), this compound has been utilized to link cytotoxic drugs to antibodies. The t-butyl ester group can be deprotected under mild acidic conditions, allowing for the release of the active drug inside target cells. This method enhances the selectivity and efficacy of cancer therapies by delivering drugs directly to cancer cells while minimizing systemic toxicity .

Drug Delivery Systems

The hydrophilic nature of this compound makes it an excellent candidate for drug delivery systems. Its ability to form stable micelles or nanoparticles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Data Table: Comparison of Drug Delivery Systems

| System Type | Advantages | Limitations |

|---|---|---|

| Liposomes | Biocompatible, versatile | Stability issues |

| Micelles | Enhanced solubility for hydrophobic drugs | Limited drug loading capacity |

| Nanoparticles | Targeted delivery potential | Potential toxicity concerns |

| This compound | Improved solubility and stability | Requires careful formulation |

Organic Synthesis

This compound serves as a building block in organic synthesis due to its functional groups. It can be used to synthesize more complex molecules through various reactions such as amide coupling or esterification.

Case Study: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be employed in the synthesis of bioactive compounds with anticancer properties. For instance, derivatives of this compound have shown activity against breast cancer cell lines by enhancing drug permeability and efficacy when conjugated with other therapeutic agents .

Diagnostic Applications

In diagnostics, this compound can be utilized as a linker for imaging agents. Its ability to attach to various biomolecules allows for the development of targeted imaging probes that can enhance the detection of diseases at an early stage.

Example: Imaging Probes

By conjugating this compound with fluorescent dyes or radiolabels, researchers can create imaging agents that specifically target cancer cells, improving diagnostic accuracy .

類似化合物との比較

Amino-PEG12-t-Butyl ester can be compared with other PEG derivatives such as:

- Amino-PEG4-t-Butyl ester

- Amino-PEG8-t-Butyl ester

- Amino-PEG16-t-Butyl ester

These compounds differ in the length of the PEG spacer, which affects their solubility, flexibility, and reactivity. This compound, with its twelve ethylene glycol units, offers a balance of solubility and flexibility, making it suitable for a wide range of applications .

生物活性

Amino-PEG12-t-Butyl ester is a polyethylene glycol (PEG) derivative characterized by its amino group and tert-butyl ester functionality. This compound has garnered attention in biochemical research due to its unique properties that enhance the solubility, stability, and reactivity of biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of this compound

This compound (CAS 1383814-00-3) is a water-soluble PEG linker that facilitates bioconjugation and organic synthesis. The hydrophilic nature of the PEG spacer increases solubility in aqueous environments, making it suitable for various biological applications. The amino group serves as a reactive site for conjugation with carboxylic acids and other functional groups, while the tert-butyl ester can be deprotected under acidic conditions to yield a reactive carboxylic acid .

The primary mechanism of action of this compound involves the formation of covalent bonds with biomolecules. The amino group can react with carboxylic acids to create stable amide bonds, essential for protein conjugation and peptide synthesis. This ability to modify proteins and peptides influences various cellular processes, including cell signaling pathways .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties due to its increased solubility and stability. It is stable under standard storage conditions but may degrade in extreme pH environments. Its transport within biological systems is facilitated through interactions with transporters and binding proteins, enhancing its bioavailability .

Biological Applications

This compound has a wide array of applications across different fields:

1. Chemistry

- Serves as a linker in synthesizing complex molecules.

- Facilitates the attachment of biomolecules to surfaces or other molecules.

2. Biology

- Employed in modifying proteins and peptides for biological assays.

- Enhances the solubility and stability of biomolecules.

3. Medicine

- Utilized in drug delivery systems to improve pharmacokinetics and bioavailability.

- Aids in developing targeted therapies by conjugating drugs to specific biomolecules .

Case Study 1: Protein Conjugation

In a study involving protein modification, this compound was used to enhance the solubility and stability of therapeutic proteins. The modified proteins exhibited improved efficacy in cellular assays compared to their unmodified counterparts, demonstrating the compound's potential in drug development .

Case Study 2: Cancer Research

Research evaluating various esters, including this compound derivatives, showed suppression of breast cancer cell growth (MCF-7, SK-BR-3). While less potent than other compounds, these derivatives still highlighted the importance of structural modifications in enhancing therapeutic efficacy .

| Property | Description |

|---|---|

| Solubility | Water-soluble due to PEG spacer |

| Reactivity | Amino group reacts with carboxylic acids |

| Stability | Stable under standard conditions; sensitive to pH extremes |

| Transport Mechanism | Interacts with transporters for cellular uptake |

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYCYKGEIYZQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H63NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。